![molecular formula C16H20N2O4S B2498016 N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 452943-61-2](/img/structure/B2498016.png)
N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, often involves the condensation of amines with maleic anhydride followed by cyclization with o-aminothiophenol. This method has been applied to produce a series of benzothiazole derivatives with antimicrobial activity, indicating the versatility of this synthetic approach in generating structurally diverse compounds (Gupta & Wagh, 2006).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The specific molecular geometry, bond lengths, and angles significantly influence the chemical behavior and reactivity of these compounds. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, along with X-ray crystallography, are commonly employed to elucidate their structures (Incerti et al., 2017).
Chemical Reactions and Properties
Benzothiazole derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These include nucleophilic substitution reactions, which are facilitated by the electron-rich nitrogen in the thiazole ring, and electrophilic substitution reactions at the benzene ring. The reactivity patterns of these compounds are crucial for their applications in synthesizing pharmacologically active molecules and material science applications (Al-Janabi et al., 2020).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including solubility, melting point, and crystalline structure, are important for their practical applications. These properties are influenced by the molecular structure and substituents on the benzothiazole core. For instance, the presence of different substituents can significantly alter the solubility of these compounds in various solvents, which is crucial for their use in chemical synthesis and pharmaceutical applications (Rezki, 2016).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are key factors determining their utility in chemical reactions and as potential drug candidates. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insight into the reactivity of these compounds. Computational studies, including density functional theory (DFT) calculations, play a crucial role in understanding these properties and predicting the behavior of benzothiazole derivatives in chemical reactions (Duran & Canbaz, 2013).
Scientific Research Applications
Antimicrobial Activity
A study by Rezki (2016) on the synthesis, characterization, and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus reported significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds demonstrated promising antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungal strains, with Minimum Inhibition Concentration (MIC) values ranging from 4–16 μg/mL (Rezki, 2016).
Antitumor Activity
The synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were conducted by Yurttaş et al. (2015). These compounds were screened for their potential antitumor activity in vitro against approximately 60 human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Material Science and Metabolic Stability
Stec et al. (2011) investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. They explored various 6,5-heterocycles to improve metabolic stability, finding that modifications could reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).
Ligand-Protein Interactions and Efficiency Modeling
Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs. They analyzed the compounds' ability to be used as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
properties
IUPAC Name |
N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15(17-12-7-3-1-2-4-8-12)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSJBZVLDWFWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
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